molecular formula C12H24N2O5 B13401246 N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine

N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine

Cat. No.: B13401246
M. Wt: 276.33 g/mol
InChI Key: OCYKRQKYASNHPN-UHFFFAOYSA-N
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Description

N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine is a compound that combines the structural features of epsilon-aminocaproic acid and beta-L-fucopyranosylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine typically involves the coupling of epsilon-aminocaproic acid with beta-L-fucopyranosylamine. This can be achieved through a series of steps including protection of functional groups, activation of carboxyl groups, and subsequent coupling reactions. Common reagents used in these reactions include N-hydroxysuccinimide (NHS) esters and carbodiimides .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process would include optimization of reaction conditions to ensure high yield and purity of the final product. Solvent systems such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often used to dissolve reactants and facilitate the coupling reactions .

Chemical Reactions Analysis

Types of Reactions

N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine involves its interaction with specific molecular targets such as enzymes. For instance, it can inhibit the activity of plasmin by binding to its active site, thereby preventing the breakdown of fibrin clots. This inhibition is crucial in controlling bleeding disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine is unique due to its combined structural features, which allow it to exhibit properties of both epsilon-aminocaproic acid and beta-L-fucopyranosylamine.

Properties

Molecular Formula

C12H24N2O5

Molecular Weight

276.33 g/mol

IUPAC Name

6-amino-N-(3,4,5-trihydroxy-6-methyloxan-2-yl)hexanamide

InChI

InChI=1S/C12H24N2O5/c1-7-9(16)10(17)11(18)12(19-7)14-8(15)5-3-2-4-6-13/h7,9-12,16-18H,2-6,13H2,1H3,(H,14,15)

InChI Key

OCYKRQKYASNHPN-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)NC(=O)CCCCCN)O)O)O

Origin of Product

United States

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